molecular formula C19H17FN2O2 B2829750 1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898419-12-0

1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Katalognummer: B2829750
CAS-Nummer: 898419-12-0
Molekulargewicht: 324.355
InChI-Schlüssel: BGHHBDMNISRVQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound featuring a tetrahydropyrazine-dione core substituted with a 2-ethylphenyl group at position 1 and a 2-fluorophenylmethyl moiety at position 2. This scaffold is structurally similar to pharmacologically active compounds targeting receptors such as kinases, GPCRs, or nuclear hormone receptors.

Eigenschaften

IUPAC Name

1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-2-14-7-4-6-10-17(14)22-12-11-21(18(23)19(22)24)13-15-8-3-5-9-16(15)20/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHHBDMNISRVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine-2,3-dione core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the fluorophenyl group: This can be accomplished through nucleophilic substitution reactions using fluorobenzyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is being investigated for its potential as a therapeutic agent:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Antimicrobial Properties : Research has shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials:

  • Polymer Synthesis : As a building block in organic synthesis, it can be used to create polymers with tailored properties for applications in coatings and adhesives.
  • Nanomaterials : The compound's reactivity can facilitate the formation of nanostructured materials that exhibit enhanced electrical or optical properties.

Biological Research

In biological contexts, the compound serves as a valuable tool for understanding complex biochemical processes:

  • Enzyme Inhibition Studies : The compound can be employed to study enzyme kinetics and inhibition mechanisms, particularly in pathways relevant to disease states.
  • Target Identification : It aids in identifying molecular targets within cells that are implicated in various diseases, thereby contributing to drug discovery efforts.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells demonstrated significant cytotoxicity at micromolar concentrations. The results indicated that the compound induces apoptosis through the activation of caspase pathways.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Wirkmechanismus

The mechanism of action of 1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with molecular targets through various pathways. The ethyl and fluorophenyl groups play a crucial role in binding to specific sites on target molecules, influencing their activity. The pyrazine-2,3-dione core may also participate in redox reactions, contributing to the compound’s overall effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents (Position 1 and 4) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 2-Ethylphenyl, 2-fluorophenylmethyl C₁₉H₁₈FN₂O₂ 335.36* Tetrahydropyrazine-dione
BG16373 () 3-Chlorophenylmethyl, 2-methoxyphenyl C₁₈H₁₅ClN₂O₃ 342.78 Chloro, methoxy
BG16140 () 3,4-Difluorophenyl, 4-ethenylphenyl C₁₉H₁₄F₂N₂O₂ 340.32 Difluoro, ethenyl
1-(3,5-Dimethylphenyl)-4-[(3-trifluoromethyl)phenyl]methyl () 3,5-Dimethylphenyl, 3-CF₃-phenylmethyl C₂₀H₁₉F₃N₂O₂ 376.37 Trifluoromethyl, dimethyl

Key Observations :

  • Electron-Withdrawing Groups : The 2-fluorophenyl group in the target compound enhances electronegativity and may improve metabolic stability compared to BG16373’s 3-chlorophenylmethyl group .
  • Steric Effects : The trifluoromethyl group in ’s analog introduces bulkier steric hindrance, which may reduce binding affinity to flat active sites compared to the target compound’s smaller fluorine substituent .

Key Observations :

  • The target compound’s synthesis may parallel ’s Ugi reaction, enabling rapid diversification of substituents .
  • BG16373’s synthesis () emphasizes halogenated intermediates, whereas the target’s ethyl and fluorine groups may require tailored protecting-group strategies .

Key Observations :

  • The target compound’s fluorine and ethyl groups may favor kinase or GPCR binding, similar to ’s HSF1 inhibitors .
  • ’s pyridopyrazines demonstrate that fluorophenyl groups enhance target selectivity, suggesting the target compound could exhibit similar precision .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

  • Methodology : Multi-step synthesis involving: (i) Formation of the tetrahydropyrazine-dione core via cyclization reactions under controlled temperature (40–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation. (ii) Introduction of the 2-ethylphenyl and 2-fluorobenzyl groups via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura). (iii) Purification using column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
  • Key Parameters : Monitor reaction progress via TLC (Rf = 0.3–0.5) and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side products .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology : (i) NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.6 ppm for aromatic protons, δ 4.1–4.5 ppm for methylene groups). (ii) Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ = 355.1552). (iii) HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology : (i) Target Selection : Prioritize neurotransmitter receptors (e.g., serotonin 5-HT₂A, dopamine D₂) due to structural similarity to psychoactive piperazine derivatives . (ii) Assays : Radioligand binding assays (IC₅₀ determination) and functional cAMP assays to evaluate receptor modulation. (iii) Controls : Compare activity to reference compounds (e.g., risperidone for D₂ antagonism) to contextualize results .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity be resolved?

  • Methodology : (i) Orthogonal Assays : Validate binding results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm thermodynamic parameters (ΔG, Kd). (ii) Structural Analysis : Perform X-ray crystallography or cryo-EM of the compound-receptor complex to identify binding pocket interactions (e.g., fluorophenyl π-stacking vs. ethylphenyl hydrophobic contacts) . (iii) Species-Specificity : Test across orthologs (e.g., human vs. rodent receptors) to rule out model-dependent discrepancies .

Q. What strategies are effective for designing derivatives with improved metabolic stability?

  • Methodology : (i) Metabolic Hotspot Identification : Use liver microsome assays to detect vulnerable sites (e.g., tetrahydropyrazine oxidation). (ii) Bioisosteric Replacement : Substitute labile groups (e.g., replace ethylphenyl with cyclopropyl or trifluoromethyl groups) to enhance stability. (iii) Prodrug Approaches : Introduce ester or carbamate moieties to mask reactive sites, followed by in vivo hydrolysis studies .

Q. How can computational modeling predict off-target interactions?

  • Methodology : (i) Molecular Docking : Screen against Pharmaproject or ChEMBL databases using Glide or AutoDock Vina to identify potential off-targets (e.g., hERG channels). (ii) MD Simulations : Run 100 ns simulations in Desmond to assess binding mode stability (RMSD < 2.0 Å). (iii) Machine Learning : Train QSAR models on datasets like PubChem BioAssay to predict toxicity (e.g., Ames test positivity) .

Q. What experimental designs address low solubility in pharmacological assays?

  • Methodology : (i) Co-Solvent Systems : Use DMSO/PEG 400 mixtures (<5% DMSO) to maintain solubility without disrupting cell membranes. (ii) Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size < 200 nm) and characterize via dynamic light scattering (DLS). (iii) Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to improve aqueous solubility (pH 6.8 phosphate buffer) .

Comparative Analysis

Q. How does this compound compare structurally and functionally to related analogs?

  • Key Comparisons :
Compound Structural Features Notable Activities Reference
1-(2-Fluorophenyl)-N-piperidinylpyrimidinePiperidine coreAnticancer (EGFR inhibition)
4-(2-Methoxyphenyl)piperazinePiperazine coreAntidepressant (5-HT₁A agonism)
Target CompoundTetrahydropyrazine-dione, dual aryl groupsDual receptor modulation (5-HT/D₂)
  • Unique Advantages : The tetrahydropyrazine-dione scaffold provides conformational rigidity, enhancing selectivity over flexible piperazine analogs .

Data Contradiction Management

Q. How to address inconsistencies in cytotoxicity profiles across cell lines?

  • Methodology : (i) Dose-Response Validation : Repeat assays using 10-point dilution series (1 nM–100 µM) with triplicate technical replicates. (ii) Mechanistic Profiling : Perform RNA-seq on sensitive vs. resistant cell lines to identify differentially expressed genes (e.g., ABC transporters). (iii) Microenvironment Mimicry : Test in 3D spheroid models to account for tumor heterogeneity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.